molecular formula C9H10F3NO2 B1250136 1-Ethylpyridinium trifluoroacetate

1-Ethylpyridinium trifluoroacetate

Cat. No.: B1250136
M. Wt: 221.18 g/mol
InChI Key: KRZJGQOCEVNBKP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpyridinium trifluoroacetate is a pyridinium-based ionic liquid that serves as an efficient solvent and catalyst in various organic transformations, prized for its role in promoting greener chemical processes. Its favorable properties include high polarity, chemical and thermal stability, negligible vapor pressure, and the ability to be recycled . A key application is in Diels-Alder reactions, such as between isoprene and acrylic acid, where it acts as an excellent reaction medium. Theoretical and experimental studies show it significantly increases the reaction rate and lowers the activation barrier compared to traditional organic solvents like dichloromethane. This enhancement is attributed to hydrogen bonding between the ionic liquid and the dienophile, which increases the polarity of the reaction center . The cation, 1-ethylpyridinium, can function as a Lewis acid, while the anion, trifluoroacetate, engages in hydrogen bonding; this synergistic interaction is key to the compound's catalytic reactivity . Furthermore, this ionic liquid is an effective catalyst for one-pot, three-component Mannich reactions of aromatic aldehydes, ketones, and amines, proceeding efficiently at room temperature under solvent-free conditions. This methodology simplifies the process, as the catalyst can be conveniently separated from the reaction mixture using water and reused . As a research chemical, this compound provides valuable insights into the design and function of ionic liquids in synthetic chemistry, particularly for reactions where enhanced rate and selectivity are desired. This product is strictly for research use in a laboratory setting and is not intended for personal, commercial, or therapeutic use.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

1-ethylpyridin-1-ium;2,2,2-trifluoroacetate

InChI

InChI=1S/C7H10N.C2HF3O2/c1-2-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,2H2,1H3;(H,6,7)/q+1;/p-1

InChI Key

KRZJGQOCEVNBKP-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC=C1.C(=O)(C(F)(F)F)[O-]

Synonyms

ethylpyridinium
ethylpyridinium bromide
N-ethylpyridinium
N-ethylpyridinium tetrafluoroborate
N-ethylpyridinium trifluoroacetate

Origin of Product

United States

Scientific Research Applications

Organic Reactions

1-Ethylpyridinium trifluoroacetate has been employed as a solvent and catalyst in several organic reactions:

  • Diels-Alder Reactions : This ionic liquid has been shown to enhance the kinetics of Diels-Alder reactions, providing higher yields and shorter reaction times compared to conventional solvents. Theoretical studies indicate that it acts as an excellent solvent for these reactions, facilitating better interaction between reactants .
  • Friedel-Crafts Reactions : It has been utilized in both Friedel-Crafts alkylation and acylation reactions. The ionic liquid's ability to stabilize intermediates improves reaction efficiency, yielding products with minimal side reactions .
  • Asymmetric Synthesis : The ionic liquid has also been explored for asymmetric Friedel-Crafts reactions, demonstrating potential in synthesizing chiral compounds with high enantioselectivity .

Reusability and Environmental Impact

One of the significant advantages of using this compound is its reusability. Studies have shown that it can be recycled multiple times with only a slight decrease in yield, making it a more sustainable choice compared to traditional solvents .

Solubility Enhancement

This compound exhibits enhanced solubility properties for various organic compounds, particularly nucleosides. Research indicates that this ionic liquid can significantly improve the solubility of nucleoside analogs, which are crucial in antiviral therapies. For instance, thymidine showed improved solubility when dissolved in this ionic liquid compared to other solvents .

Diels-Alder Reaction Case Study

In a study investigating the Diels-Alder reaction between isoprene and acrylic acid using this compound as a solvent, researchers found that the reaction proceeded more rapidly than in conventional solvents. The yield was notably higher (up to 95%) with reduced reaction times (approximately 30 minutes) compared to several hours required in traditional methods .

Friedel-Crafts Acylation

Another case study focused on the Friedel-Crafts acylation of aromatic compounds using this compound as a solvent demonstrated improved yields (up to 90%) and selectivity for the desired acylated products. The study highlighted the ionic liquid's ability to stabilize reactive intermediates effectively .

Data Table: Summary of Applications

Application TypeReaction TypeYield (%)Benefits
Organic ReactionsDiels-AlderUp to 95%Enhanced kinetics and yield
Organic ReactionsFriedel-Crafts AcylationUp to 90%Improved selectivity and stability
Solubility EnhancementNucleoside SolubilityHighSignificant improvement over traditional solvents

Preparation Methods

Reaction Parameters

Table 1 presents the typical reaction parameters for the preparation of 1-ethylpyridinium trifluoroacetate based on synthesis methods for similar pyridinium-based ionic liquids.

Table 1: Typical Reaction Parameters for this compound Synthesis

Parameter Quaternization Step Anion Exchange Step
Temperature 70-80°C Room temperature to 50°C
Reaction Time 24-48 hours 2-4 hours
Solvent Acetonitrile or solvent-free Water or acetone
Molar Ratio (Reactants) Pyridine:Ethylating agent (1:1.2) 1-Ethylpyridinium halide:Trifluoroacetate salt (1:1.1)
Atmosphere Inert (nitrogen or argon) Air
Pressure Atmospheric Atmospheric

Purification and Characterization

Purification Techniques

After synthesis, this compound typically requires purification to remove unreacted starting materials and byproducts. Common purification methods include:

  • Washing with organic solvents (e.g., ethyl acetate, diethyl ether) to remove unreacted pyridine and ethylating agents
  • Activated charcoal treatment to remove colored impurities
  • Vacuum drying to remove volatile components

Characterization Methods

The characterization of this compound typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
  • Fourier Transform Infrared (FTIR) spectroscopy
  • Mass spectrometry
  • Elemental analysis
  • Thermal analysis (e.g., differential scanning calorimetry)

Applications and Significance in Synthesis

Understanding the preparation methods of this compound is crucial due to its significant applications in organic synthesis, particularly as a catalyst and reaction medium.

Catalytic Applications

This compound has been found to be an excellent catalyst for various organic reactions, including:

  • Diels-Alder reactions: The ionic liquid significantly increases the reaction rate compared to conventional organic solvents
  • Aminolysis of epoxides: Reactions proceed smoothly under mild conditions without additional catalysts, yielding β-aminoalcohols in high conversions

Reaction Mechanism in Catalysis

The catalytic mechanism of this compound has been elucidated through theoretical studies. Both the cation and anion play important roles in promoting reactions:

  • The cation [epy]⁺ acts as a Lewis acid, associating with functional groups (e.g., C≡N in acrylonitrile) via hydrogen bonding
  • The anion [CF₃COO]⁻ forms hydrogen bonds with reactants, influencing their electron distribution
  • These interactions collectively lower energy barriers for reactions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-ethylpyridinium trifluoroacetate to achieve high purity and yield?

  • Methodology : The synthesis mechanism involves the reaction of pyridinium derivatives with trifluoroacetic acid. Zhu et al. (2011) utilized quantum chemical calculations (B3LYP/6-311++G(d,p)) to analyze the proton transfer and ion-pair formation steps, identifying optimal molar ratios and reaction conditions (e.g., equimolar reactants, ambient temperature) to minimize byproducts . Ethanol or water is often used as a solvent to facilitate crystallization and purification. Post-synthesis characterization via NMR and FT-IR ensures structural integrity and purity >95% .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound?

  • Methodology :

  • X-ray Photoelectron Spectroscopy (XPS) : Used to study electronic structure by analyzing core-electron binding energies (e.g., C 1s, N 1s, F 1s signals). DFT/MRCI methods (aug-cc-pCVTZ basis set) validate experimental XPS data, resolving contributions from trifluoroacetate anions and pyridinium cations .
  • NMR and FT-IR : Confirm ionic pairing and hydrogen-bonding interactions. For example, 1^1H NMR detects ethyl group protons (~1.4 ppm for CH3_3, ~4.5 ppm for CH2_2), while FT-IR identifies C=O stretching (1730–1750 cm1^{-1}) in the trifluoroacetate moiety .

Q. What are the key physicochemical properties (e.g., density, viscosity) of this compound under varying conditions?

  • Methodology : Density and viscosity are temperature-dependent. For analogous ionic liquids (e.g., [emim][Trifluoroacetate]), density decreases linearly with temperature (278–322 K), while viscosity follows an Arrhenius relationship. Experimental data for this compound can be extrapolated using empirical equations (e.g., ρ=ABT\rho = A - BT) or molecular dynamics simulations .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in aminolysis of epoxides?

  • Methodology : As a green solvent, it stabilizes transition states via hydrogen bonding. Malhotra et al. (2008) demonstrated its role in aminolysis of epoxides with amines, achieving >90% yield at 80°C. The ionic liquid’s trifluoroacetate anion acts as a weak base, facilitating nucleophilic attack while suppressing side reactions (e.g., ring-opening polymerization). Reaction kinetics are monitored via GC-MS or 1^1H NMR to quantify regioselectivity .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT (B3LYP/6-311++G(d,p)) : Predicts optimized geometries, charge distribution, and hydrogen-bonding networks. Zhu et al. (2011) used this to map the synthesis mechanism and catalytic sites .
  • MP2/6-311+G(d,p) : Evaluates leaving-group abilities in gas-phase reactions. Trifluoroacetate exhibits higher reactivity than bromide in SN_N2 reactions due to greater exothermicity (ΔH = -32 kcal/mol for trifluoroacetate vs. -28 kcal/mol for bromide) .

Q. How does the presence of trifluoroacetate affect the compound’s thermal stability and decomposition pathways?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (~250°C). Trifluoroacetate decomposes via C–F bond cleavage, releasing CO2_2 and CF3_3 radicals, detected via mass spectrometry. Competing pathways (e.g., decarboxylation vs. defluorination) are quantified using Arrhenius parameters derived from isothermal TGA data .

Q. How do data contradictions arise in assessing trifluoroacetate’s leaving-group ability across phases?

  • Analysis : In gas-phase reactions, trifluoroacetate is a better leaving group than bromide (reactivity order: I^- > CF3_3COO^- > Br^-) due to lower bond dissociation energy. In condensed phases, solvation effects reverse this order (I^- > Br^- > CF3_3COO^-) because trifluoroacetate’s basicity (pKa_a ~0.5) is lower than bromide’s (pKa_a ~-9). Researchers must account for solvent polarity when extrapolating gas-phase data to solution-phase systems .

Methodological Notes

  • Synthesis Optimization : Include inert atmosphere (N2_2) to prevent moisture absorption, which can hydrolyze trifluoroacetate .
  • Spectroscopy : Use deuterated solvents (e.g., D2_2O) for NMR to avoid signal overlap from protic impurities .
  • Computational Validation : Cross-check DFT results with experimental XPS or IR data to resolve ambiguities in charge distribution .

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